5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Substitution Reactions:
Coupling Reactions: The final coupling of the pyrazole derivative with the benzamide core can be performed using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while nucleophilic substitution of the chloro group may introduce an amine or thiol group.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may render it useful in the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzamide: A simpler analog lacking the pyrazole and pyridine groups.
N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide: Similar structure but without the chloro substituent.
5-chloro-N-(2-(1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide: Lacks the dimethyl and pyridin-2-yl groups.
Uniqueness
The uniqueness of 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its simpler analogs.
Biological Activity
5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H21ClN4O2
- Molecular Weight : 396.91 g/mol
- CAS Number : 2034619-72-0
The compound features a chloro substituent, a methoxy group, and a pyridine ring, contributing to its unique biological properties.
Research indicates that this compound may modulate the activity of specific cellular pathways, particularly those involving c-fms and c-kit receptors. These receptors are critical in hematopoiesis and immune responses. The compound's structural characteristics suggest it may act as an inhibitor or modulator of these pathways, although detailed mechanistic studies are still required to elucidate its exact role .
1. Anti-Cancer Activity
Several studies have explored the anti-cancer potential of similar compounds in the pyrazole class. For instance, related pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis through the modulation of cell cycle regulators .
Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Pyrazole Derivative A | Breast Cancer | 10 | CDK2/Cyclin A inhibition |
Pyrazole Derivative B | Lung Cancer | 15 | Apoptosis induction via Bcl-2 modulation |
2. Anti-Virulence Properties
The compound's structure suggests potential anti-virulence activity against pathogenic bacteria. The inhibition of virulence factors produced by pathogens is a promising area for drug development. Similar compounds have been shown to interfere with bacterial toxins, thereby reducing their pathogenicity .
3. Inhibition of Enzymatic Activity
Preliminary data indicate that compounds with similar structures can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and could provide therapeutic benefits in diseases characterized by excessive inflammatory responses .
Case Studies
A recent study investigated the effects of a closely related compound on macrophage activation and inflammatory response in vitro. The results demonstrated that the compound significantly reduced pro-inflammatory cytokine production in response to bacterial lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-13-16(14(2)25(24-13)19-6-4-5-10-22-19)9-11-23-20(26)17-12-15(21)7-8-18(17)27-3/h4-8,10,12H,9,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPFJVJNUHBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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